molecular formula C19H18N2O3 B2636320 3-methoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-naphthamide CAS No. 946322-74-3

3-methoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-naphthamide

Cat. No.: B2636320
CAS No.: 946322-74-3
M. Wt: 322.364
InChI Key: JYWHUOURHXHKLW-UHFFFAOYSA-N
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Description

The compound “3-methoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-naphthamide” is a complex organic molecule. It contains a methoxy group (a methyl ether), an isoxazole ring (a five-membered ring with three carbon atoms and one each of oxygen and nitrogen), and a naphthamide group (derived from naphthalene, a polycyclic aromatic hydrocarbon, with an amide functional group) .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The isoxazole ring, for example, would have a planar structure due to the sp2 hybridization of its atoms. The methoxy and naphthamide groups could potentially introduce steric hindrance, affecting the overall shape of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The isoxazole ring is known to participate in various chemical reactions. The methoxy group might be susceptible to demethylation, and the naphthamide group could undergo reactions typical of amides .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the polar amide group could enhance its solubility in polar solvents. The aromatic rings could contribute to its stability and possibly also its color .

Scientific Research Applications

Anticancer Properties

3-methoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-naphthamide and its derivatives have shown promise in cancer research. A novel naphthyridine derivative, closely related to the compound , demonstrated significant anticancer activity in human melanoma A375 cells. This compound induced necroptosis at low concentrations and apoptosis at high concentrations, offering a potential avenue for melanoma treatment (Kong et al., 2018).

Antimicrobial Activity

Research on 2-(6-methoxy-2-naphthyl)propionamide derivatives, structurally similar to the compound , revealed significant antibacterial and antifungal activities. These compounds were effective against various bacterial and fungal strains, comparable in some cases to standard antimicrobial agents (Helal et al., 2013).

Synthesis and Structural Analysis

The synthesis and structural characterization of related compounds have been a focus of research. For instance, the synthesis of isodecarine, involving cyclization and spontaneous oxidation processes, provided insights into the structural possibilities of compounds within this chemical class (Hlaváč et al., 2007). Additionally, studies on compounds like O-Methyl-4,5,6,7-tetrahydroisoxazolo[4,5‐c]pyridin‐3‐ol Hydrochloride provided valuable information on the crystal structure and geometry of similar compounds (Frydenvang et al., 1995).

Photophysical Properties

Research into the photophysical properties of related compounds has also been conducted. A study on biologically active 2-oxo-quinoline-3-carbonitrile derivatives, which are structurally related, explored their spectroscopic and physicochemical parameters for potential analytical applications (Zayed & Kumar, 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and biological activities. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

Future research could explore the synthesis, characterization, and potential applications of this compound. Studies could also investigate its biological activity and mechanism of action .

Properties

IUPAC Name

3-methoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-23-17-11-13-7-3-2-6-12(13)10-15(17)18(22)20-19-14-8-4-5-9-16(14)21-24-19/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWHUOURHXHKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C4CCCCC4=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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